molecular formula C15H21NO2 B8130248 3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester

3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester

Cat. No.: B8130248
M. Wt: 247.33 g/mol
InChI Key: GCTOIHFQSYNBRU-UHFFFAOYSA-N
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Description

3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a piperidine ring attached to a benzoic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester typically involves the reaction of 3-(2-Piperidin-4-yl-ethyl)-benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

3-(2-Piperidin-4-yl-ethyl)-benzoic acid+MethanolCatalyst3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester+Water\text{3-(2-Piperidin-4-yl-ethyl)-benzoic acid} + \text{Methanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 3-(2-Piperidin-4-yl-ethyl)-benzoic acid+MethanolCatalyst​3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: 3-(2-Piperidin-4-yl-ethyl)-benzoic alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various biological targets, making this compound a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Piperidin-4-yl-ethyl)-benzoic acid
  • 3-(2-Piperidin-4-yl-ethyl)-benzoic alcohol
  • N-oxide derivatives of 3-(2-Piperidin-4-yl-ethyl)-benzoic acid methyl ester

Uniqueness

This compound is unique due to its specific structure, which combines a piperidine ring with a benzoic acid ester group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-(2-piperidin-4-ylethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-15(17)14-4-2-3-13(11-14)6-5-12-7-9-16-10-8-12/h2-4,11-12,16H,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTOIHFQSYNBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCC2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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